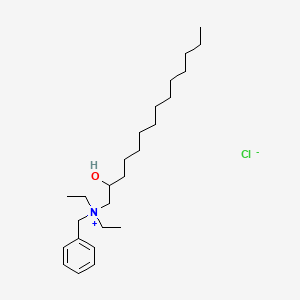
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride typically involves the quaternization of N,N-diethyl-2-hydroxytetradecan-1-amine with benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:
N,N-diethyl-2-hydroxytetradecan-1-amine+benzyl chloride→N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: The compound is utilized in the production of detergents and fabric softeners.
Mechanism of Action
The mechanism by which N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride exerts its effects involves its interaction with biological membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various industrial applications.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
N-Benzyl-N,N-diethyl-2-hydroxytetradecan-1-aminium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.
Properties
CAS No. |
92412-51-6 |
|---|---|
Molecular Formula |
C25H46ClNO |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
benzyl-diethyl-(2-hydroxytetradecyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO.ClH/c1-4-7-8-9-10-11-12-13-14-18-21-25(27)23-26(5-2,6-3)22-24-19-16-15-17-20-24;/h15-17,19-20,25,27H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NAWJSCYGQVDSEJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](CC)(CC)CC1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
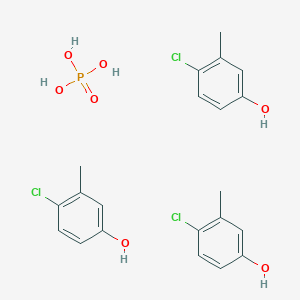
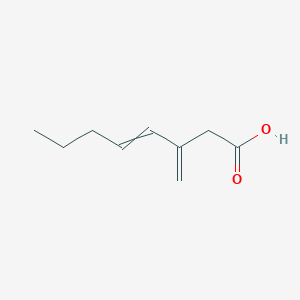
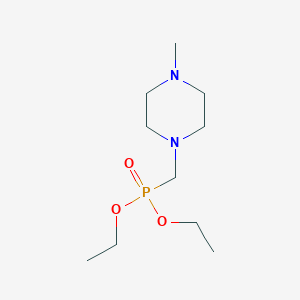
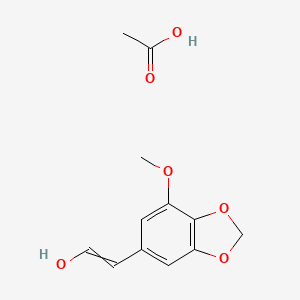
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
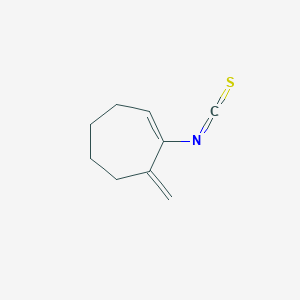


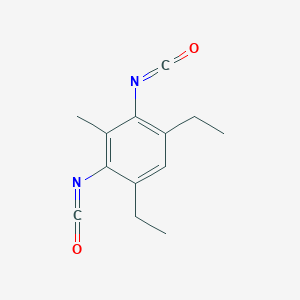

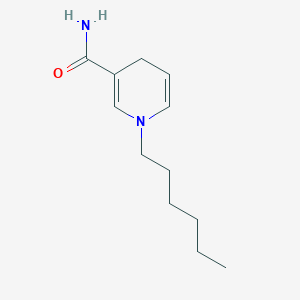
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
